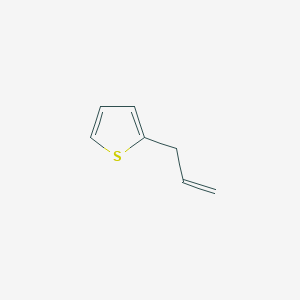

2-Allylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-2-4-7-5-3-6-8-7/h2-3,5-6H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJILKYXPOWWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349008 | |

| Record name | 2-allylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20849-87-0 | |

| Record name | 2-allylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Allylthiophene and Its Analogues

Strategies via Organometallic Approaches

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and their application in the synthesis of 2-allylthiophene is well-established. These methods typically involve the generation of a nucleophilic thiophene (B33073) species that subsequently reacts with an electrophilic allyl source.

Lithiation-Allylation Protocols

The direct deprotonation of the thiophene ring, a process known as lithiation, is a cornerstone of thiophene functionalization. This reaction takes advantage of the acidity of the protons on the thiophene ring, particularly at the C2 position. The process involves replacing a hydrogen atom with a lithium atom, creating a highly reactive organolithium species. vapourtec.com This intermediate can then act as a potent nucleophile. vapourtec.com

The protocol generally begins with the treatment of thiophene with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. This selectively removes the proton at the C2 position, which is the most acidic, to generate 2-lithiothiophene in situ. The subsequent addition of an electrophilic allyl source, such as allyl bromide, to the reaction mixture results in a nucleophilic attack by the lithiated thiophene, displacing the bromide and forming the desired this compound product. The use of organolithium reagents necessitates specialized handling under inert atmosphere conditions due to their pyrophoric nature. vapourtec.com

Table 1: Example of Lithiation-Allylation for 2-Substituted Thiophenes Data for this table is illustrative of the general protocol, as specific yield data for the direct synthesis of this compound via this classic method is not detailed in the provided search results.

| Substrate | Base | Electrophile | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|

| Thiophene | n-BuLi | Allyl Bromide | THF | -78 to RT | This compound |

| N-thiopivaloylazetidin-3-ol | s-BuLi | D2O | THF | -78 | trans-2-Deuterio-3-hydroxyazetidine |

Note: The second entry illustrates a related α-lithiation and electrophile trapping on a different sulfur-containing heterocycle to show the versatility of the method with different electrophiles. nih.gov

Grignard Reagent-Mediated Allylation

Grignard reagents, with the general formula RMgX, are organomagnesium compounds that serve as another class of powerful nucleophiles in organic synthesis. ebsco.comchemguide.co.uk The synthesis of this compound can be achieved by a cross-coupling reaction involving a thiophene-based Grignard reagent and an allylic partner.

Typically, the process starts with the preparation of the Grignard reagent, 2-thienylmagnesium halide, by reacting a 2-halothiophene (e.g., 2-bromothiophene) with magnesium metal in a dry ether solvent like THF or diethyl ether. chemguide.co.uk This organometallic species can then be coupled with an allyl halide. To facilitate this carbon-carbon bond formation, a transition metal catalyst is often required. While palladium complexes are common for cross-coupling, other metals can also be employed. For instance, silver nitrate (B79036) has been shown to catalyze the cross-coupling of allylic Grignard reagents with alkyl halides, providing an efficient route to products, including those with quaternary carbon centers. organic-chemistry.org Alternatively, copper-catalyzed allylic alkylation of olefins with Grignard reagents represents another powerful strategy for this type of transformation. nih.gov

Table 2: Catalyst System for Grignard Reagent Cross-Coupling This table describes a related catalyzed cross-coupling reaction, illustrating the components typically involved.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Alkyl Halide | Allyl Grignard Reagent | AgNO3 | Ether | Cross-coupled Alkane |

| Unactivated Olefin | Aryl Grignard Reagent | CuBr•SMe2 | DME:Et2O | Allylic Alkylated Olefin |

Data sourced from references organic-chemistry.orgnih.gov.

Cyclization Reactions of S-Containing Alkyne Precursors

The construction of the thiophene ring from acyclic precursors is an elegant and atom-economical strategy for synthesizing substituted thiophenes. nih.gov These methods often involve the intramolecular cyclization of a carefully designed substrate containing a sulfur atom and an alkyne moiety. nih.govresearchgate.net

Metal-Catalyzed Heterocyclization

Transition metal-catalyzed heterocyclization is a powerful methodology for the regioselective synthesis of heterocycles from functionalized alkynes. nih.govpsu.edu The general mechanism involves the activation of the carbon-carbon triple bond by the metal catalyst, which facilitates an intramolecular nucleophilic attack by the sulfur atom. nih.govpsu.educlockss.org

A notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. nih.govresearchgate.net Research has shown that a simple catalytic system of palladium(II) iodide (PdI₂) with potassium iodide (KI) effectively catalyzes the conversion of these substrates into substituted thiophenes. nih.govmdpi.com The reaction proceeds via an anti-5-exo-dig intramolecular nucleophilic attack of the thiol group onto the palladium-coordinated triple bond. researchgate.netmdpi.com Copper salts have also been utilized; for instance, treating (Z)-1-en-3-ynyl(butyl)sulfanes with copper(II) halides (CuX₂) promotes a 5-endo-dig cyclization to yield 3-halothiophenes. nih.gov Another key method is the PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce a range of substituted thiophenes. nih.govmdpi.com

Table 3: PdI₂/KI-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols (1) to Thiophenes (2)

| Substrate (R1, R2) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| R1=Ph, R2=H | 1% PdI₂, 2% KI | DMA | 25 | 1 | 98 |

| R1=n-Bu, R2=H | 1% PdI₂, 2% KI | DMA | 60 | 3 | 98 |

| R1=Ph, R2=Me | 1% PdI₂, 2% KI | DMA | 100 | 12 | 87 |

| R1=Ph, R2=H | 1% PdI₂, 2% KI | None | 25 | 2 | 97 |

Data sourced from reference mdpi.com. DMA = N,N-dimethylacetamide.

Base-Promoted Cyclization Systems

In certain cases, the thiophene ring can be formed from alkyne precursors using only a base, forgoing the need for a transition metal catalyst. These reactions rely on the base to generate a nucleophilic thiolate species in situ, which then initiates the cyclization cascade.

One such method involves the reaction of 4-en-1-yn-3-yl acetates with potassium thioacetate. psu.edu This process proceeds through a sequential allylic nucleophilic substitution and deacylation to form a (Z)-2-en-4-yne-1-thiolate intermediate. researchgate.netpsu.edumdpi.com This thiolate then undergoes a 5-exo-dig cyclization followed by aromatization to yield 2,4-disubstituted thiophenes. researchgate.netmdpi.com While effective, this method can be limited by the strongly basic conditions required. researchgate.net

Table 4: Base-Promoted Thioannulation of Morita-Baylis-Hillman Acetates

| Substrate (R1, R2) | Base | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| R1=Ph, R2=H | K₂CO₃ | KSAc | CH₃CN | 2-Phenyl-4-methylthiophene | 85 |

| R1=4-ClC₆H₄, R2=H | K₂CO₃ | KSAc | CH₃CN | 2-(4-Chlorophenyl)-4-methylthiophene | 82 |

| R1=Ph, R2=Me | K₂CO₃ | KSAc | CH₃CN | 2-Phenyl-4-ethylthiophene | 88 |

Iodocyclization Techniques

Electrophilic iodocyclization is a versatile strategy for synthesizing highly functionalized heterocycles, including thiophene analogues. bohrium.com This method uses molecular iodine as an electrophile to activate the alkyne for cyclization.

A prominent application is the direct synthesis of 3-iodothiophenes from 1-mercapto-3-yn-2-ol derivatives. espublisher.comorganic-chemistry.org The reaction proceeds smoothly under mild conditions, typically using molecular iodine (I₂) and a weak base like sodium bicarbonate (NaHCO₃) in an organic solvent such as acetonitrile (B52724) (MeCN) at room temperature. espublisher.comorganic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) ion intermediate from the alkyne, followed by a 5-endo-dig nucleophilic attack by the sulfur atom and subsequent dehydration to yield the aromatic 3-iodothiophene (B1329286) product. espublisher.com This method is notable for its operational simplicity and tolerance of various functional groups. espublisher.comrsc.org Research has also demonstrated that these reactions can be performed in ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) (EmimEtSO₄), which allows for a recyclable, base-free system. nih.gov

Table 5: Synthesis of 3-Iodothiophenes via Iodocyclization of 1-Mercapto-3-yn-2-ols

| Substrate (R1, R2) | Reagents | Solvent | Temp | Yield (%) |

|---|---|---|---|---|

| R1=Ph, R2=H | I₂, NaHCO₃ | MeCN | RT | 88 |

| R1=n-Hex, R2=H | I₂, NaHCO₃ | MeCN | RT | 85 |

| R1=CH₂OMe, R2=H | I₂, NaHCO₃ | MeCN | RT | 74 |

| R1=Ph, R2=H | I₂ | EmimEtSO₄ | 25 °C | 81 |

Data sourced from references espublisher.comnih.gov.

Carbocyclization Methodologies

Carbocyclization reactions provide a powerful route to the thiophene core. One notable method involves the base-promoted carbocyclization of dipropargylic sulfides. In this transformation, a strong base, such as potassium tert-butoxide (t-BuOK), facilitates the cyclization of a precursor like (3-phenylprop-2-ynyl)(prop-2-ynyl)sulfane. The reaction is believed to proceed through the formation of a diallenyl sulfide (B99878) intermediate, which then undergoes cyclization to yield the thiophene ring. researchgate.net For instance, the reaction of (3-phenylprop-2-ynyl)(prop-2-ynyl)sulfane using t-BuOK in THF at room temperature leads to the formation of 2-styrylthiophene. researchgate.net

| Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| (3-Phenylprop-2-ynyl)(prop-2-ynyl)sulfane | t-BuOK, THF, rt, 1 min | 2-Styrylthiophene | 70% |

Regioselective C-H Functionalization Approaches

Directly functionalizing carbon-hydrogen (C-H) bonds is a highly atom-economical approach in modern synthesis. For a molecule like this compound, which possesses multiple C-H bonds of varying reactivity, achieving regioselectivity is paramount.

Deprotonative cross-coupling processes (DCCP) have emerged as a significant strategy for the functionalization of weakly acidic C(sp³)–H bonds. nih.govthieme.de This method typically involves the deprotonation of a substrate by a strong base to form a carbanion, which is then intercepted by a transition-metal catalyst to engage in a cross-coupling reaction with an electrophile. thieme.de

In the context of this compound, this approach has been successfully applied for direct α-arylation. nih.gov Specifically, the palladium-catalyzed DCCP reaction of this compound with 4-bromo-tert-butylbenzene, using a strong base like lithium hexamethyldisilazide (LiN(SiMe₃)₂), affords the α-arylated product, 1,1-diarylprop-2-ene, with high regioselectivity (>95:5). nih.gov This demonstrates that even very weakly acidic hydrocarbon frameworks can be functionalized, overriding the more common Heck reaction pathway. nih.gov The reaction between this compound and 4-bromo tert-butylbenzene (B1681246) resulted in the α-arylated product in a 51% yield. nih.gov

| Substrate | Coupling Partner | Catalyst System | Base | Product | Yield |

|---|---|---|---|---|---|

| This compound | 4-Bromo-tert-butylbenzene | Palladium / PCy₃ | LiN(SiMe₃)₂ | α-Arylated this compound derivative | 51% |

Iodane-guided C-H coupling represents a metal-free functionalization strategy that utilizes the unique reactivity of hypervalent iodine(III) reagents. nih.gov This method exploits the ability of λ³-iodanes to undergo an iodine-to-arene group transfer, often through a rearrangement process like the iodonio-Claisen rearrangement. nih.gov The strategy is effective for the C-H propargylation, allylation, and benzylation of arenes. nih.gov DFT calculations suggest that the transfer of a benzyl (B1604629) group, for example, can proceed via an unusual researchgate.netresearchgate.net-sigmatropic rearrangement, driven by the high-energy iodine(III) center. csic.es A key advantage of this method is the retention of the versatile iodine handle in the product, allowing for subsequent downstream diversification reactions. csic.es While this represents a powerful and advanced method for C-H functionalization, specific applications of this technique for the direct functionalization of this compound are not prominently documented in the reviewed literature.

Novel Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in developing efficient and selective synthetic routes. Nickel and palladium complexes are at the forefront of modern cross-coupling and functionalization reactions.

Nickel catalysis offers a cost-effective and powerful alternative to palladium for many transformations. Earth-abundant nickel(II) catalysts have demonstrated wide applicability in the direct arylation polymerization of thiophene-based heteroaryls with various aryl halides. fau.de These systems can create highly cross-linked organic polymers, showcasing their robustness in forming C-C bonds on the thiophene ring. fau.de Furthermore, nickel catalysis is effective in activating challenging bonds, such as the aromatic carbon-fluorine (C–F) bond in heterocycles like 2-fluorobenzofurans, for cross-coupling with arylboronic acids. beilstein-journals.org This reaction proceeds under mild conditions and is thought to involve a nickelacyclopropane intermediate. beilstein-journals.org Such methodologies highlight the potential of nickel catalysts for the synthesis and derivatization of this compound and its analogues through various cross-coupling strategies.

| Component | Typical Reagent/Condition |

|---|---|

| Catalyst | Nickel(II) bipyridine complex |

| Catalyst Loading | ~2.5 mol% |

| Base | Lithium hexamethyldisilazide (LiHMDS) |

| Coupling Partners | Di- and tri-thiophene heteroaryls, poly(hetero)aryl halides |

| Yields | 34% to 99% |

Palladium catalysts are exceptionally versatile and widely used in the synthesis of thiophene derivatives. As detailed in the DCCP section (2.3.1), palladium catalysis is instrumental in the direct C(sp³)–H arylation of this compound. nih.gov The mechanism of such reactions involves the deprotonation of the allyl group followed by transmetallation to a LPdAr(Br) species and subsequent reductive elimination to form the new C-C bond. nih.gov

Beyond C-H functionalization, palladium catalysts are crucial for constructing the thiophene ring itself. For example, PdI₂-catalyzed oxidative carbonylative carbocyclization of dipropargyl sulfide is a known method for creating a thiophene derivative. researchgate.net Palladium-catalyzed reactions are also central to allylation chemistry. The formation of a π-allylpalladium complex is a key intermediate in the three-component coupling reaction of cyano compounds, allyl methyl carbonate, and trimethylsilyl (B98337) azide (B81097) to form 2-allyltetrazoles, illustrating a fundamental activation mode for allyl groups that is broadly applicable. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmental responsibility in chemical production has spurred the development of sustainable and green chemistry approaches for synthesizing heterocyclic compounds, including this compound and its analogues. nih.govrroij.com These methodologies are designed to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing safer, renewable materials. u-szeged.humdpi.com Key principles of green chemistry, such as maximizing atom economy, employing alternative energy sources, using renewable feedstocks, and exploring biocatalysis, are being increasingly integrated into the synthesis of thiophene derivatives. rroij.comacs.org

Alternative Energy Sources: Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave (MW) irradiation and ultrasound have emerged as powerful tools in green organic synthesis, offering significant advantages over conventional heating methods. jocpr.com These techniques can dramatically reduce reaction times, improve product yields, and enhance energy efficiency. jocpr.comrsc.org

Microwave-Assisted Synthesis: Microwave heating accelerates chemical reactions through rapid, direct, and uniform heating of the reaction mixture. frontiersin.orgmdpi.com This method has been successfully applied to the synthesis of various thiophene derivatives. For instance, the Gewald reaction, a multicomponent reaction to produce 2-aminothiophenes, shows significant improvement under microwave irradiation. Compared to classical heating which can take several hours, the microwave-assisted version can be completed in as little as 20 minutes at 70°C, resulting in high yields and purities. organic-chemistry.org Similarly, a sustainable protocol for the C-H arylation of thiophenes has been developed using a heterogeneous palladium catalyst in a bio-derived solvent (γ-valerolactone) under microwave irradiation. frontiersin.org This approach highlights the synergistic effect of microwave energy and a reusable catalyst to create a greener process. frontiersin.org The efficiency of microwave-assisted synthesis is further demonstrated in the preparation of 2,8-di(alkyl/aryl)-substituted bischromanones, precursors for other complex heterocycles, where both conventional and microwave methods were compared. shd-pub.org.rs

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Gewald Synthesis of 2-Aminothiophenes | Conventional Heating | 4 hours | Good | organic-chemistry.org |

| Gewald Synthesis of 2-Aminothiophenes | Microwave Irradiation | 20 minutes | High | organic-chemistry.org |

| Synthesis of 2-methyl-1H-indole-3-carboxylate (para-Br substituted) | Conventional Heating (Oil Bath) | 12 hours | 89% | mdpi.com |

| Synthesis of 2-methyl-1H-indole-3-carboxylate (para-Br substituted) | Microwave Irradiation | 3 hours | 94% | mdpi.com |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides a versatile and facile pathway for many syntheses. psu.edu The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates under mild conditions. jocpr.commdpi.com Ultrasound has been effectively used in the synthesis of thiophene chalcone (B49325) derivatives, where it leads to good yields in shorter reaction times compared to conventional methods. psu.edu Another study demonstrated the eco-friendly synthesis of 2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide, where the ultrasound-assisted method proved to be more efficient and environmentally benign than the conventional approach. nih.govacs.org Furthermore, ultrasound irradiation has been applied to catalyst-free, three-component Gewald reactions for synthesizing polysubstituted thiophenes in polyethylene (B3416737) glycol-600 (PEG-600), showcasing a rapid and eco-compatible strategy. rsc.org

| Compound Synthesized | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Tetrasubstituted Thiophenes | Conventional Heating | Longer | 35–72% | rsc.org |

| Tetrasubstituted Thiophenes | Ultrasound Irradiation | Shorter | 66–85% | rsc.org |

| 2-Hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazide | Conventional Method | - | Good | nih.govacs.org |

| 2-Hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazide | Ultrasound Irradiation | - | Higher Yield, More Eco-Friendly | nih.govacs.org |

Atom-Economic Routes and Renewable Feedstocks

A core principle of green chemistry is the design of synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. acs.org Transition-metal-free syntheses of thiophenes have been developed that are highly atom-economical, such as the reaction of substituted buta-1-enes with potassium sulfide. organic-chemistry.org Another atom-economic route involves the intramolecular transannulation of readily available gem-dialkylthio enynes, which produces functionalized thiophenes and bithiophenes in good to high yields under mild conditions. nih.govacs.org The development of syntheses from acyclic precursors, particularly through the cyclization of functionalized alkynes, represents a significant advance toward direct and atom-economical methods for building the thiophene ring. psu.edumdpi.com

The use of renewable feedstocks is another cornerstone of sustainable chemistry, aiming to shift from depleting fossil fuels to biomass-derived starting materials. u-szeged.hunih.gov Lignocellulose, carbohydrates, and vegetable oils are examples of renewable resources that can be transformed into valuable chemical building blocks. nih.govbohrium.com Recently, research has demonstrated the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur, a surplus byproduct of the fossil fuel industry. nih.govresearchgate.net This approach provides a new orientation for truly sustainable thiophene synthesis. nih.gov

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally benign conditions. nih.govrsc.org This approach is becoming an essential tool for sustainable organic synthesis. nih.gov While direct biocatalytic routes to this compound are not yet widely established, the principles have been applied to related transformations. For example, the directed evolution of a halide methyltransferase has enabled the biocatalytic synthesis of various S-adenosyl-l-methionine (SAM) analogs, which can then be used in one-pot cascades for selective allylation of other molecules. nih.gov The development of such enzymatic processes holds promise for future green syntheses of functionalized thiophenes, potentially reducing the reliance on traditional chemical reagents and protecting groups. acs.org

Mechanistic Investigations of 2 Allylthiophene Reactivity

Studies of Allylic Transformations

Allylic transformations of 2-allylthiophene, such as olefin metathesis and alkene isomerization, provide powerful tools for modifying its structure. These reactions proceed through distinct organometallic intermediates and mechanistic cycles.

Olefin metathesis is an organic reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org The widely accepted Chauvin mechanism proposes that the reaction proceeds through a metallacyclobutane intermediate. wikipedia.orglibretexts.org

The process is initiated by a [2+2] cycloaddition between the alkene substrate and a metal alkylidene catalyst (e.g., a Grubbs catalyst) to form a four-membered metallacyclobutane ring. masterorganicchemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition, breaking open in a different manner to release a new alkene and a new metal alkylidene. libretexts.orgmasterorganicchemistry.com This new catalyst can then engage another alkene molecule, continuing the catalytic cycle. masterorganicchemistry.com

For this compound, this pathway can be utilized in cross-metathesis (CM) reactions to couple it with other olefins. When reacting with a partner alkene, the terminal CH2 group of the allyl moiety is exchanged. The equilibrium of these reactions can often be shifted by using a volatile alkene like ethylene (B1197577) as a byproduct, which is easily removed. organic-chemistry.org

Table 1: Illustrative Cross-Metathesis Reactions of this compound This table presents hypothetical but mechanistically sound examples of cross-metathesis products derived from this compound and various olefin partners, based on established olefin metathesis principles.

| Partner Olefin | Catalyst System | Expected Major Product | Byproduct |

|---|---|---|---|

| Ethylene (Ethenolysis) | Grubbs Catalyst | 2-Vinylthiophene | Propene |

| Styrene | Grubbs Catalyst | 1-Phenyl-3-(thiophen-2-yl)prop-1-ene | Propene |

| Methyl Acrylate | Hoveyda-Grubbs Catalyst | Methyl 4-(thiophen-2-yl)but-2-enoate | Propene |

The isomerization of the double bond in this compound from the terminal position to an internal position is a synthetically valuable transformation. This process is typically catalyzed by transition metals and can proceed through several mechanisms. One common pathway for allylarenes involves the formation of metal hydride intermediates. researchgate.net

Research has shown that catalyst systems such as those based on nickel, cobalt, and iron can effectively isomerize this compound. researchgate.netnih.gov Mechanistic studies, including deuterium (B1214612) labeling, often point towards a π-allyl mechanism rather than a simple hydride insertion-elimination (alkyl mechanism). nih.govnih.gov In the π-allyl mechanism, the catalyst coordinates to the alkene and facilitates a C-H bond activation at the allylic position to form a π-allyl metal complex. Subsequent reductive elimination reforms the double bond in a more thermodynamically stable internal position.

A study utilizing a Ni(0)/silane catalytic system demonstrated the isomerization of this compound (referred to as substrate 1m ). researchgate.net This highlights the practical application of such mechanistic pathways. Similarly, cobalt-based catalysts have been shown to achieve high Z-selectivity in the isomerization of various allylarenes, operating through a spin-accelerated π-allyl mechanism. nih.gov

Table 2: Selected Catalyst Systems for Isomerization of Allylarenes This table summarizes findings from studies on the isomerization of allylarenes, including this compound, showcasing different catalysts and the proposed mechanistic features.

| Catalyst System | Substrate Type | Key Mechanistic Feature | Selectivity | Reference |

|---|---|---|---|---|

| Ni(0)/Silane | This compound | Ni-H insertion/elimination | E-internal alkene | researchgate.net |

| Co(I) β-dialdiminate | Allylbenzenes | π-allyl mechanism | High Z-selectivity | nih.gov |

| Fe(I) organometallic complex | Alkenes | π-allyl mechanism with two-state reactivity | General isomerization | nih.gov |

| Pd(TFA)₂/TsOH·H₂O | Alkenes | Allyl-Pd intermediate | Migratory isomerization | sioc-journal.cn |

Electron Flow and Intermediates in Reactions

The electron flow during reactions of this compound's allyl group dictates the formation of various transient species, including carbocations and three-membered rings. Alternatively, some reactions can bypass intermediates entirely through concerted pathways.

Reactions involving electrophilic attack on the double bond of this compound can proceed through carbocation intermediates. numberanalytics.com In a typical electrophilic addition, an electrophile (E⁺) attacks the π-bond, forming a new sigma bond and leaving a positive charge on the adjacent carbon. numberanalytics.comsinica.edu.tw

For this compound, this would result in the formation of a secondary carbocation. This intermediate is subject to the electronic influence of the thiophene (B33073) ring and can be captured by a nucleophile (Nu⁻) to complete the addition reaction. The stability of the carbocation is a key factor in these reactions. numberanalytics.com While rearrangements like hydride or alkyl shifts are a hallmark of carbocation chemistry, they are less likely in this specific case unless a more stable carbocation can be formed. numberanalytics.commasterorganicchemistry.com The generation of the carbocation intermediate means that if the original alkene was chiral, stereochemical information could be lost. numberanalytics.com

Mechanism of Electrophilic Addition via a Carbocation:

Electrophilic Attack: The π-electrons of the C=C double bond attack an electrophile (E⁺).

Carbocation Formation: A secondary carbocation is formed on the carbon adjacent to the thiophene ring.

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the positively charged carbon, forming the final product.

Certain electrophilic additions to the allyl group of this compound can proceed through a three-membered ring intermediate instead of an open carbocation. shimizu-uofsc.netlibretexts.org This is common in reactions such as halogenation (with Cl₂, Br₂, or I₂) or oxymercuration. libretexts.org

In this mechanism, the electrophile simultaneously bonds to both carbons of the double bond, forming a positively charged, three-membered ring (e.g., a bromonium ion). shimizu-uofsc.netlibretexts.org This intermediate prevents the free rotation that would occur in a carbocation. The reaction is completed when a nucleophile performs a backside attack on one of the carbons of the ring, leading to ring-opening. libretexts.org This backside attack results in a specific stereochemical outcome: anti-addition, where the electrophile and the nucleophile add to opposite faces of the original double bond. shimizu-uofsc.net The formation of such intermediates is often favored due to their stability compared to a simple secondary carbocation.

A concerted reaction is a chemical transformation in which all bond-breaking and bond-making occur in a single step, proceeding through a single transition state without any intermediates. wikipedia.orgyoutube.com Several important reactions of alkenes follow this pathway.

A prime example applicable to this compound is hydroboration-oxidation. In the first step, hydroboration, the boron and hydrogen from a borane (B79455) reagent (e.g., BH₃) add across the double bond simultaneously. This occurs through a four-membered ring transition state, resulting in a syn-addition, where both the boron and hydrogen atoms add to the same face of the double bond. shimizu-uofsc.net Other examples of concerted reactions include pericyclic reactions like certain cycloadditions and sigmatropic rearrangements. wikipedia.org The defining feature of these pathways is the synchronous nature of the electronic reorganization, which often leads to highly predictable stereochemical outcomes. wikipedia.orgyoutube.com

Free Radical Addition Mechanisms

Free radical addition reactions involving this compound proceed via a chain mechanism initiated by the formation of a radical species. wikipedia.org This process is characteristic of alkenes and involves the addition of a radical to the double bond of the allyl group. wikipedia.org The reaction is typically initiated by heat or light, which causes the homolytic cleavage of a weak bond in a radical initiator. wikipedia.orgchemguide.co.uk

A prominent example is the thiol-ene reaction , where a thiol adds across the allyl double bond. alfa-chemistry.comwikipedia.org This reaction can be initiated by photolysis or a radical initiator, which abstracts a hydrogen atom from the thiol to generate a thiyl radical. diva-portal.orgrsc.org This thiyl radical then attacks the double bond of the this compound. diva-portal.org The addition occurs in an anti-Markovnikov fashion, where the thiyl radical adds to the terminal carbon of the allyl group, forming a more stable secondary carbon-centered radical adjacent to the thiophene ring. wikipedia.orglibretexts.org This intermediate radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain and yielding the final thioether product. wikipedia.org

Another significant free radical addition is the reaction with halogenated compounds . For instance, the addition of hydrogen bromide in the presence of peroxides follows a free-radical pathway. chemguide.co.uklibretexts.org The peroxide initiator generates a bromine radical, which adds to the terminal carbon of the allyl group, again forming the more stable secondary radical. chemguide.co.uk This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product, 1-bromo-3-(thiophen-2-yl)propane, and a new bromine radical to continue the chain. chemguide.co.uklibretexts.org Similarly, the addition of carbon tetrachloride can be initiated by peroxides, leading to the formation of a trichloromethyl radical that adds to the double bond. libretexts.org

It is important to note that free-radical addition reactions can sometimes be accompanied by side reactions such as radical polymerization, especially with substrates that are prone to polymerization. wikipedia.orglibretexts.org

Advanced Mechanistic Characterization

Kinetic Studies

Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving this compound. taylorandfrancis.com These studies typically involve monitoring reactant or product concentrations over time to determine the reaction order, rate constants, and activation energies. uci.edu

For free-radical reactions like the thiol-ene addition, the kinetics can be complex due to the multi-step chain mechanism involving initiation, propagation, and termination. diva-portal.org The rate of the thiol-ene reaction is generally fast, a characteristic of "click chemistry". taylorandfrancis.com In the photopolymerization of systems involving thiol-ene reactions, kinetic simulations have been used to support the proposed reaction mechanisms. diva-portal.org For example, in the reaction of a trifunctional thiol with monosaturated fatty acid methyl esters, it was found that the rate-limiting step is the hydrogen transfer from the thiol to form the final product. diva-portal.org

The kinetics of acid-catalyzed thiol-ene reactions have also been investigated, showing a dependence on the concentration of the acid catalyst. rsc.org While not a free-radical mechanism, these studies highlight the use of kinetic data to probe reaction pathways. For instance, in one study, the reaction rate showed a minor dependence on the concentration of methanesulfonic acid (MSA), with the rate being proportional to [MSA]0.23 ± 0.02. rsc.org

Below is a hypothetical data table illustrating the effect of reactant concentrations on the initial rate of a free-radical thiol-ene reaction with this compound.

Hypothetical Kinetic Data for the Thiol-Ene Reaction of this compound

| [this compound] (mol/L) | [Thiol] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 2.5 x 10-5 |

| 0.2 | 0.1 | 5.0 x 10-5 |

| 0.1 | 0.2 | 2.5 x 10-5 |

Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. fiveable.me Methods like Density Functional Theory (DFT) are frequently used to map potential energy surfaces, identify transition states, and calculate reaction barriers. fiveable.mesmu.edu This allows for a deeper understanding of reaction pathways and the factors that control selectivity. fiveable.me

For free-radical additions to alkenes, computational studies can determine the activation energies for the addition to different positions of the double bond, thus explaining the observed regioselectivity. dalalinstitute.com For example, in the addition of a radical to an unsymmetrical alkene, calculations can show that the formation of the more stable radical intermediate is energetically favored. chemguide.co.uk The geometry of the transition states can also be modeled, providing insights into the stereoelectronics of the reaction. uci.edu

The process of elucidating a reaction mechanism computationally involves identifying all elementary steps, intermediates, and transition states. fiveable.me This detailed understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. fiveable.me Computational methods have become an indispensable complement to experimental studies in mechanistic chemistry. u-szeged.huims.ac.jp

The following interactive table presents hypothetical computational data for the free-radical addition of a bromine atom to this compound, illustrating the energetic preference for the formation of the more stable secondary radical.

Hypothetical Calculated Energies for the Addition of Br• to this compound

| Addition Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Addition to terminal carbon (forms secondary radical) | 4.5 | -12.1 |

| Addition to internal carbon (forms primary radical) | 8.2 | -5.7 |

This compound as a Ligand Precursor in Catalysis

The transformation of this compound into sophisticated ligands for metal catalysts is a key area of its application. The allyl group can undergo a variety of chemical modifications to introduce phosphine (B1218219), amine, or other coordinating moieties. These tailored ligands can then be used to fine-tune the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. nih.gov

For instance, the double bond of the allyl group can be hydrophosphinated to introduce a phosphine group, a common coordinating group in catalysis. The resulting phosphine-thiophene ligand can chelate to a metal center through both the sulfur atom of the thiophene ring and the phosphorus atom. This bidentate coordination can enhance the stability of the catalyst complex. The electronic properties of the thiophene ring can also influence the catalytic activity.

A notable example involves the use of this compound in the synthesis of ligands for asymmetric catalysis. By introducing a chiral element during the modification of the allyl group, enantiomerically pure ligands can be prepared. These chiral ligands are crucial for the synthesis of single-enantiomer pharmaceutical compounds.

This compound in Metal-Catalyzed Organic Transformations

This compound is a versatile substrate in a variety of metal-catalyzed organic transformations, which are fundamental to modern synthetic chemistry. eie.grmdpi.com These reactions leverage the reactivity of both the thiophene ring and the allyl group to construct complex molecular architectures.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of carbon-carbon bond formation, and this compound can participate in these reactions in several ways. eie.grmdpi.comwiley.com The C-H bonds on the thiophene ring can be activated and coupled with various partners, or the allyl group can undergo coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed. eie.grmdpi.com For instance, the C-H bonds at the 5-position of the thiophene ring in this compound can be selectively arylated or alkenylated. These reactions are often facilitated by a directing group, which positions the metal catalyst in proximity to the targeted C-H bond.

| Coupling Reaction | Catalyst | Reactant | Product |

| Suzuki Coupling | Pd(OAc)2/PPh3 | Aryl boronic acid | 2-Allyl-5-arylthiophene |

| Heck Coupling | Pd(OAc)2/P(o-tol)3 | Alkene | 2-Allyl-5-vinylthiophene |

| Sonogashira Coupling | PdCl2(PPh3)2/CuI | Terminal alkyne | 2-Allyl-5-alkynylthiophene |

This table provides illustrative examples of cross-coupling reactions involving this compound.

C-H Activation Processes

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of substrates. scielo.brnih.govsigmaaldrich.com In this compound, the C-H bonds of the thiophene ring are susceptible to activation by transition metal catalysts. mdpi.com This allows for the direct introduction of functional groups onto the thiophene core, bypassing the need for halogenated or organometallic thiophene derivatives.

Ruthenium, rhodium, and iridium complexes are often effective catalysts for the C-H functionalization of thiophenes. scielo.br The choice of catalyst and reaction conditions can control the regioselectivity of the functionalization, favoring either the C-H bond adjacent to the sulfur atom or the one further away. The allyl group can also play a role in directing the C-H activation to a specific position.

Asymmetric Synthesis Catalysis

The development of asymmetric catalytic transformations is crucial for the pharmaceutical and fine chemical industries. mdpi.comfrontiersin.org While this compound itself is not chiral, it can be a substrate in asymmetric reactions that generate chiral products.

For instance, the asymmetric hydrogenation or dihydroxylation of the allyl group's double bond can lead to the formation of chiral alcohols or diols with high enantiomeric excess. diva-portal.org These reactions typically employ chiral transition metal catalysts, often containing ligands derived from naturally occurring chiral molecules. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions.

| Asymmetric Reaction | Catalyst System | Product Type |

| Asymmetric Hydrogenation | [Rh(COD)Cl]2 / Chiral Diphosphine | Chiral alkane |

| Asymmetric Dihydroxylation | OsO4 / Chiral Amine | Chiral diol |

This table illustrates examples of asymmetric catalytic reactions using this compound as a substrate.

Hydrogenation Catalysis

The hydrogenation of the allyl group in this compound to a propyl group is a common transformation. wikipedia.orglibretexts.org This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. wikipedia.org Homogeneous catalysts, like Wilkinson's catalyst, can also be employed for this purpose. wikipedia.org

The selective hydrogenation of the double bond without affecting the thiophene ring is generally achievable under mild reaction conditions. The thiophene ring is more aromatic and thus more resistant to hydrogenation than a simple alkene. However, under more forcing conditions, the thiophene ring can also be reduced.

Design Principles for this compound-Derived Catalysts

The design of efficient and selective catalysts derived from this compound follows several key principles. The primary goal is to create a ligand that, when coordinated to a metal center, promotes a specific catalytic transformation with high activity and selectivity.

Key Design Considerations:

Chelation: Creating bidentate or polydentate ligands by modifying the allyl group leads to more stable catalyst complexes through the chelate effect. This often translates to higher catalyst longevity and performance.

Steric and Electronic Tuning: The substituents on the ligand framework, including the thiophene ring, can be varied to control the steric environment and electronic properties of the metal center. Bulky groups can enhance selectivity by creating a more defined reaction pocket, while electron-donating or -withdrawing groups can modulate the reactivity of the metal.

Chirality: For asymmetric catalysis, the introduction of stereogenic centers into the ligand backbone is essential. The position and nature of these chiral elements are critical for achieving high levels of enantiocontrol. The chiral information is transferred from the ligand to the substrate during the catalytic cycle.

Modularity: A modular approach to ligand synthesis, where different components can be easily varied, allows for the rapid generation of a library of ligands. This high-throughput screening approach can accelerate the discovery of optimal catalysts for a given reaction.

By applying these principles, researchers can develop novel and effective catalysts based on the this compound scaffold for a wide range of organic transformations.

Research Findings and Data

Key Synthetic Yields and Conditions

Several studies report the synthesis and functionalization of this compound, providing insights into reaction yields and conditions.

| Reaction Type / Transformation | Starting Material(s) | Key Reagents/Conditions | Product(s) | Yield (%) | Citation |

| Synthesis of this compound | Thiophene (B33073) | 2-Lithiothiophene, Allyl bromide | This compound | Not specified | nih.gov |

| Deprotonative Cross-Coupling | This compound, 4-bromo tert-butylbenzene (B1681246) | LiN(SiMe₃)₂, Pd catalyst | α-arylated product | 51 | nih.gov |

| Synthesis of 2-Allyl-3-iodothiophene | 3-(bis-acetoxyiodo)thiophene | Allylation conditions | 2-Allyl-3-iodothiophene | 97 | csic.es |

| C-glycoside Forming Strategy | This compound | Glycosylation reagents | Benzothiophene (B83047) analogues | "Equally well" | psu.edu |

Examples of Transformations

The research on this compound highlights its utility in specific synthetic pathways:

Arylation at the Allylic Position: In a deprotonative cross-coupling reaction, this compound was reacted with 4-bromo tert-butylbenzene using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and a palladium catalyst. This process selectively functionalized the allylic carbon, yielding the α-arylated product in 51% yield nih.gov.

Synthesis of Functionalized Thiophenes: The synthesis of 2-allyl-3-iodothiophene was achieved in a high yield of 97% starting from 3-(bis-acetoxyiodo)thiophene, demonstrating efficient functionalization of the thiophene ring adjacent to the allyl substituent csic.es.

Construction of Benzothiophene Analogues: this compound has been successfully employed in C-glycoside forming strategies, leading to the synthesis of benzothiophene analogues, indicating its role in building fused heterocyclic systems psu.edu.

Conclusion

2-Allylthiophene represents a valuable and versatile compound within the broad landscape of thiophene (B33073) chemistry. Its synthesis is accessible through established and modern organic transformations, and its dual functionality – the aromatic thiophene core and the reactive allyl group – allows for diverse chemical manipulations. Research continues to explore its utility as a synthetic intermediate for creating complex organic molecules, including those with potential applications in medicinal chemistry and materials science. The ongoing investigation into its reactivity, particularly in C-H functionalization and cross-coupling reactions, solidifies its position as an important building block in the synthetic chemist's toolkit.

Theoretical and Computational Chemistry of 2 Allylthiophene Systems

Quantum Chemical Investigations (DFT, PM3)

Quantum chemical methods, particularly DFT with functionals like B3LYP, are widely used to investigate the properties of thiophene (B33073) derivatives. nih.govrsc.orgfrontiersin.org These calculations provide fundamental insights into the molecule's electronic configuration and potential for chemical reactions. nih.govmdpi.com

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The difference between these two energies is the HOMO-LUMO energy gap (ΔE), a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap is generally associated with higher reactivity. nih.gov

For many thiophene derivatives, the HOMO is typically characterized by a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-antibonding orbital. DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, are standard for determining these values. nih.govrsc.org While specific calculations for 2-allylthiophene are not available, the following table presents representative values for the closely related 2-methylthiophene, calculated at the B3LYP/6-31G(d,p) level, to illustrate the expected electronic parameters. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.54 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.35 | LUMO-HOMO Energy Difference |

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from its electronic structure. frontiersin.orgmdpi.com These global reactivity descriptors are calculated from the HOMO and LUMO energies and help predict how a molecule will behave in a chemical reaction. mdpi.comnih.govresearchgate.net

The fundamental descriptors are ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO; A ≈ -ELUMO). mdpi.com From these, other important parameters are derived: mdpi.comresearchgate.netnih.govmdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). mdpi.com

The table below shows the calculated reactivity descriptors for 2-methylthiophene, serving as a proxy for this compound.

| Reactivity Descriptor | Symbol | Value | Formula |

|---|---|---|---|

| Ionization Potential | I | 5.89 eV | -EHOMO |

| Electron Affinity | A | 0.54 eV | -ELUMO |

| Electronegativity | χ | 3.22 eV | (I+A)/2 |

| Chemical Hardness | η | 2.68 eV | (I-A)/2 |

| Chemical Softness | S | 0.37 eV-1 | 1/η |

| Electrophilicity Index | ω | 1.93 eV | μ²/2η |

Computational methods are highly effective for predicting the spectroscopic properties of molecules. Theoretical vibrational spectra (FT-IR, Raman) are calculated using DFT, and the results are often in good agreement with experimental data after applying appropriate scaling factors. iosrjournals.orgnih.govosti.gov These calculations are invaluable for assigning specific vibrational modes to observed spectral peaks. nih.govwisc.edu For thiophene derivatives, characteristic C-C and C-S stretching modes within the ring are well-defined. osti.gov

Similarly, electronic absorption spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and identify the specific electronic transitions responsible, such as HOMO to LUMO excitations. nih.gov For substituted thiophenes, these methods reliably predict how different functional groups will alter the absorption properties. osti.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into dynamic processes like adsorption and the nature of intermolecular forces. nih.gov

MD simulations are frequently used to investigate the adsorption of thiophene-containing molecules onto various surfaces, such as metals used in catalysis and corrosion inhibition. nih.govacs.org Studies on the adsorption of thiophene on iron (Fe) and other metal surfaces show that the molecule typically adsorbs in a flat orientation, with the plane of the aromatic ring parallel to the surface. chemrxiv.orgroyalsocietypublishing.org This configuration maximizes the interaction between the π-orbitals of the thiophene ring and the d-orbitals of the metal surface. chemrxiv.org

For this compound, it is expected that adsorption would be primarily driven by the thiophene ring interacting with the surface in a similar flat geometry. The allyl group would likely influence the molecule's final orientation and interaction energy. The strength of this interaction is quantified by calculating the adsorption energy, which is the energy released when the molecule adsorbs onto the surface. nih.govacs.org For instance, the adsorption energy of thiophene on an FeS(011) surface was calculated to be -1.34 eV, indicating a strong, favorable interaction. acs.org

The forces governing the adsorption of this compound onto a surface are a combination of physisorption and chemisorption. chemrxiv.org

Physisorption: These are weaker, non-covalent interactions, primarily van der Waals forces. For this compound, this includes the dispersion forces between the π-electron cloud of the thiophene ring and the surface, as well as interactions involving the allyl side chain.

Chemisorption: This involves stronger interactions, including the formation of chemical bonds through charge transfer and orbital overlap between the molecule and the surface atoms. chemrxiv.org Studies on thiophene adsorption on Fe(110) surfaces reveal significant charge transfer from the surface to the molecule, indicating a chemisorption mechanism. chemrxiv.org The sulfur atom in the thiophene ring, with its lone pairs of electrons, can also act as a coordination site, further strengthening the bond to the surface. nih.gov

MD simulations allow for the detailed analysis of these interactions, providing a molecular-level picture of how this compound would bind to and organize on a given substrate. nih.gov

Advanced Computational Modeling for Reaction Pathways

The elucidation of reaction mechanisms, prediction of product selectivity, and rationalization of experimental observations for this compound systems are significantly enhanced by advanced computational modeling. Theoretical chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio calculations, provides a molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone. rsc.orgsioc-journal.cn These computational tools allow for the mapping of potential energy surfaces (PES), the identification of transient species such as transition states and intermediates, and the calculation of activation energies that govern reaction kinetics. e3s-conferences.orglibretexts.orgiupac.org

Computational approaches are crucial for exploring the diverse reactivity of this compound, which stems from the interplay between the aromatic thiophene ring and the reactive allyl side chain. Key reaction pathways that have been investigated using these methods include electrophilic additions to the allyl group and various modes of intramolecular cyclization.

Modeling Electrophilic Addition Pathways

The allyl group's double bond is susceptible to electrophilic attack. savemyexams.com Computational modeling can predict the regioselectivity of these additions (e.g., with haloacids like HBr) by evaluating the stability of the potential carbocation intermediates. numberanalytics.comnumberanalytics.com The reaction proceeds via protonation of the double bond, which can lead to two possible intermediates: a secondary carbocation at the internal position or a primary carbocation at the terminal position. Both are stabilized by resonance, with the positive charge delocalized onto the thiophene ring.

DFT calculations are used to optimize the geometries of these intermediates and calculate their relative energies. researchgate.net The pathway proceeding through the lower-energy, more stable intermediate is predicted to be the major pathway, in accordance with Hammond's postulate. libretexts.org

| Intermediate Species | Description | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Intermediate A | Secondary allylic carbocation | 0.0 (Reference) | Favored (Markovnikov Product) |

| Intermediate B | Primary allylic carbocation | +8.5 | Disfavored (Anti-Markovnikov Product) |

This table illustrates how computational chemistry can quantify the energy difference between potential intermediates to predict the major product of an electrophilic addition reaction. The more stable secondary carbocation leads to the kinetically favored Markovnikov product. libretexts.org

Mapping Intramolecular Cyclization Reactions

This compound is a precursor for the synthesis of fused-ring systems, such as dihydrothiophenes and other heterocyclic structures, via intramolecular cyclization. researchgate.net These reactions can be promoted by acids or transition metals, and computational modeling is instrumental in deciphering the complex mechanisms involved. nih.govbeilstein-journals.org

For instance, in an acid-catalyzed cyclization, the reaction could theoretically proceed via different ring closures. DFT calculations can map the potential energy surface for each possible pathway. libretexts.orgiupac.org This involves locating the transition state (the highest energy point along the reaction coordinate) for each pathway and calculating its Gibbs free energy of activation (ΔG‡). e3s-conferences.orgreddit.com The pathway with the lowest activation barrier is the kinetically preferred route. e3s-conferences.org

Computational studies on analogous palladium-catalyzed cyclizations of alkenyl compounds have shown that the mechanism involves multiple steps, including oxidative addition, coordination, migratory insertion, and reductive elimination. sioc-journal.cnpku.edu.cnorganic-chemistry.org DFT calculations can elucidate the energy profile of the entire catalytic cycle, identify the rate-determining step, and explain the origins of chemo- and stereoselectivity. pku.edu.cnbeilstein-journals.org

| Reaction Pathway | Ring Size Formed | Cyclization Mode | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Pathway 1 | 5-membered | 5-exo-trig | 15.2 |

| Pathway 2 | 6-membered | 6-endo-trig | 22.8 |

This illustrative table demonstrates how calculating the activation energies for competing cyclization pathways allows researchers to predict the product outcome. The lower barrier for the 5-exo-trig pathway suggests it is significantly faster and would be the dominant reaction channel.

Advanced modeling can also reveal subtle mechanistic details, such as whether a reaction is stepwise, involving a distinct intermediate, or a concerted process where bond-making and breaking occur simultaneously. mdpi.com Furthermore, these theoretical studies can rationalize the stereochemical outcome of reactions by comparing the energies of transition states leading to different stereoisomers. beilstein-journals.org By providing a detailed energy landscape for various reaction possibilities, computational chemistry serves as a powerful predictive tool in the study of this compound reactivity. e3s-conferences.org

Structural Elucidation and Analytical Methodologies for 2 Allylthiophene and Its Derivatives

Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of organic molecules like 2-Allylthiophene are critically dependent on advanced spectroscopic methods. These techniques probe the molecule's interaction with electromagnetic radiation or its behavior under ionization, yielding unique fingerprints that allow for structural assignment and verification utdallas.eduresearcher.lifeeurjchem.comsciety.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the connectivity of atoms and the electronic environment within a molecule. It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

The resolution and sensitivity of NMR spectra are directly influenced by the strength of the applied magnetic field. High-field NMR spectrometers (e.g., 400 MHz, 600 MHz, or higher for ¹H) offer superior dispersion of signals, enabling the resolution of closely spaced resonances and the detection of smaller coupling constants, which are critical for complex molecules or those present at low concentrations nih.gov. While specific applications of cryogenic probes to this compound are not detailed in the literature, these probes significantly enhance sensitivity by reducing thermal noise, allowing for faster acquisition times or the analysis of even more dilute samples. This is particularly beneficial for studying less abundant derivatives or reaction intermediates.

Computational chemistry plays an increasingly important role in complementing experimental NMR data. Density Functional Theory (DFT) methods, such as those employing the GIAO (Gauge-Invariant Atomic Orbital) approach, are widely used to calculate theoretical NMR chemical shifts for ¹H and ¹³C nuclei sciety.orgstenutz.eumdpi.comacs.orgosti.govnih.govresearchgate.netglobalresearchonline.net. These calculations, often performed with various basis sets and solvation models, can accurately predict chemical shifts, aiding in the assignment of experimental spectra and validating proposed structures mdpi.comosti.govnih.gov. For thiophene (B33073) derivatives, computational studies have demonstrated good agreement between predicted and observed chemical shifts, with typical root-mean-square deviations (RMSD) for ¹H and ¹³C NMR being in the range of 1.8–3.0% and 1.9–2.8%, respectively, for related systems mdpi.com. Such predictive capabilities are invaluable for confirming the regiochemistry of substitution and understanding the electronic effects influencing the spectral parameters.

Table 7.1.1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Inferred from related compounds)

| Nucleus | Position/Group | Chemical Shift (ppm) | Multiplicity/Notes |

| ¹H | Thiophene H3 | ~6.8–7.2 | Multiplet |

| ¹H | Thiophene H4 | ~6.8–7.2 | Multiplet |

| ¹H | Thiophene H5 | ~6.8–7.2 | Multiplet |

| ¹H | Allyl =CH₂ | ~5.8–5.9 | Multiplet |

| ¹H | Allyl -CH= | ~5.8–5.9 | Multiplet |

| ¹H | Allyl -CH₂- | ~3.4 | Triplet |

| ¹³C | Thiophene C2 | ~120–130 | |

| ¹³C | Thiophene C3 | ~125–135 | |

| ¹³C | Thiophene C4 | ~125–135 | |

| ¹³C | Thiophene C5 | ~120–130 | |

| ¹³C | Allyl =CH₂ | ~118 | |

| ¹³C | Allyl -CH= | ~130–135 | |

| ¹³C | Allyl -CH₂- | ~30–40 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation patterns utdallas.eduwikipedia.orgsavemyexams.comlibretexts.org. Electron ionization (EI) is a common method that typically leads to the formation of a molecular ion (M⁺) and subsequent fragmentation into characteristic daughter ions savemyexams.com.

For this compound (C₇H₈S), the molecular weight is approximately 124.21 g/mol . The mass spectrum would ideally show a molecular ion peak (M⁺) at m/z 124, representing the intact molecule that has lost an electron savemyexams.com. Fragmentation can occur through cleavage of bonds within the molecule. For instance, cleavage of the allyl group could lead to fragments like the allyl cation ([C₃H₅]⁺, m/z 41) or the propyl cation ([C₃H₇]⁺, m/z 43) if rearrangement occurs. The thiophene ring itself can fragment, yielding ions related to C₄H₃S⁺ or smaller fragments. The presence of characteristic fragment ions, in conjunction with the molecular ion, allows for the confirmation of the molecular formula and structural features wikipedia.orglibretexts.org. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and fragment ions, thus further solidifying structural assignments researcher.lifersc.org.

Table 7.1.2: Expected Mass Spectrometric Data for this compound

| Ion Type | m/z Value | Composition | Notes |

| Molecular Ion (M⁺) | 124 | C₇H₈S⁺ | Represents the intact molecule. |

| Fragment 1 | 97 | C₆H₅S⁺ | Loss of CH₂ (14 amu) from the allyl group. |

| Fragment 2 | 96 | C₅H₆S⁺ | Loss of CH=CH₂ (27 amu) from the allyl group. |

| Fragment 3 | 41 | C₃H₅⁺ | Allyl cation, formed by cleavage of the C-C bond adjacent to the ring. |

| Fragment 4 | 32 | S⁺ | Sulfur atom fragment. |

Note: Fragmentation patterns are highly dependent on ionization method and experimental conditions. These are representative expected fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) utdallas.edulibretexts.orgvscht.cz. Different functional groups absorb IR radiation at specific, characteristic wavenumbers.

For this compound, IR spectroscopy would reveal the presence of both the thiophene ring and the allyl group. The thiophene ring typically exhibits C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) globalresearchonline.netlibretexts.orgmdpi.com. Ring stretching vibrations, particularly C=C and C-S modes, are observed in the fingerprint region, with characteristic bands for the thiophene ring appearing around 1430-1450 cm⁻¹ (symmetric C=C stretch) and potentially a C-S stretch around 701 cm⁻¹ mdpi.comresearchgate.net. The allyl group would be identified by the presence of a C=C stretching vibration in the alkene region, typically around 1640-1680 cm⁻¹ libretexts.org, and =C-H stretching vibrations just above 3000 cm⁻¹ (~3080 cm⁻¹) libretexts.org. The methylene (B1212753) (-CH₂-) and methine (-CH=) protons of the allyl group also contribute to characteristic bending vibrations.

Table 7.1.3: Characteristic IR Absorption Frequencies for this compound

| Functional Group / Bond | Absorption Wavenumber (cm⁻¹) | Intensity/Notes |

| Thiophene C-H stretch | 3000–3100 | Aromatic C-H stretch |

| Allyl =C-H stretch | ~3080 | Vinyl C-H stretch |

| Allyl C=C stretch | 1640–1680 | Alkene C=C stretching |

| Thiophene C=C stretch | 1430–1450 | Symmetric ring C=C stretching |

| Thiophene C-S stretch | ~701 | Antisymmetric C-S stretching |

| Thiophene ring bending | 700–850 | Various ring bending modes |

Note: Peak positions and intensities can vary based on substitution patterns and physical state.

Compound Names

this compound

Thiophene

2-Methylthiophene

2-Allyl-6-methylbenzo[b]thiophene

Benzothienoquinoline heterohelicenes

Polythiophenes

Poly(3-hexylthiophene) (P3HT)

5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA)

2-carbaldehyde oxime-5-nitrothiophene (CONT)

Thiophenol

N-benzoyl-N'-tribromophenylthiourea

4-nitrobenzoyl-N'-tribromophenylthiourea

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to investigate the electronic transitions within molecules shu.ac.ukazooptics.comlibretexts.orgelte.hu. When a molecule absorbs ultraviolet or visible light, electrons are promoted from lower energy molecular orbitals (like HOMO) to higher energy molecular orbitals (like LUMO) shu.ac.uklibretexts.org. The specific wavelengths of light absorbed correspond to the energy gaps between these orbitals. For organic molecules, common transitions include π→π* and n→π* transitions, which are particularly relevant for conjugated systems and molecules containing heteroatoms with lone pairs shu.ac.ukazooptics.comelte.hu.

The UV-Vis spectrum provides a fingerprint of a molecule's electronic structure. The position of the absorption maxima (λmax) and the intensity of the absorption bands (molar absorptivity, ε) offer insights into the presence of chromophores, the extent of conjugation, and the influence of substituents azooptics.comunits.it. For thiophene derivatives, the π-electron system of the thiophene ring, often extended by substituents or further conjugation, leads to characteristic absorption bands in the UV region nii.ac.jp. Studies on various thiophene-based compounds have reported absorption maxima typically in the range of 200-400 nm, corresponding to π→π* transitions nii.ac.jpresearchgate.netbeilstein-journals.org. For instance, some polythiophene derivatives exhibit absorption bands around 244 nm and 354 nm, attributed to the polythiophene backbone and attached moieties, respectively researchgate.net. Other related conjugated systems show absorption bands in the range of 324–368 nm for π→π* transitions beilstein-journals.org. The presence of the allyl group in this compound introduces additional unsaturation and potential for conjugation, which would influence its UV-Vis absorption profile compared to unsubstituted thiophene.

UV-Vis spectroscopy is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte according to the Beer-Lambert Law shu.ac.ukscribd.com. This makes it a versatile tool for assessing purity and concentration in solutions nerc.ac.uk.

Crystallographic and Microscopic Techniques

Crystallographic and microscopic techniques provide critical information about the physical form, surface characteristics, and atomic arrangement of molecules.

Microcrystal Electron Diffraction (MicroED) Analysis

Microcrystal Electron Diffraction (MicroED), also known as 3D electron diffraction, is a powerful technique that enables the determination of atomic structures from extremely small crystals, often on the nanometer scale oup.comnih.govresearchgate.net. Unlike traditional X-ray crystallography, which requires larger single crystals, MicroED can yield high-resolution structural data from micro- and nanocrystals that might be difficult or impossible to grow for X-ray analysis nih.govresearchgate.net. This technique is particularly advantageous for organic molecules and materials where obtaining suitable single crystals for X-ray diffraction is challenging nih.gov. By collecting diffraction patterns from multiple orientations of a single microcrystal, MicroED can reconstruct a complete three-dimensional electron density map, revealing the precise arrangement of atoms, molecular conformation, and packing in the solid state oup.comnih.gov. This detailed structural information is vital for understanding structure-property relationships in materials like organic semiconductors.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography and morphology of materials at high magnification and resolution mdpi.comcarleton.edumdpi.com. SEM operates by scanning a focused beam of high-energy electrons across the sample surface. Interactions between the electron beam and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are detected to form an image mdpi.comcarleton.edu. These images reveal details about the sample's surface texture, shape, size, and structural features mdpi.comcarleton.edumdpi.comresearchgate.net. SEM is instrumental in characterizing the physical form of crystalline powders, thin films, or aggregates of this compound and its derivatives. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the surface, offering complementary information mdpi.comcarleton.edumdpi.com.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides detailed information about the elemental composition and chemical state of the outermost layers (typically 1-10 nm) of a material cern.chthermofisher.comcarleton.eduunimi.itwikipedia.org. The technique relies on the photoelectric effect: when the sample surface is irradiated with X-rays, electrons are ejected. By measuring the kinetic energy of these photoemitted electrons, XPS can identify the elements present and their chemical environment (e.g., oxidation state, bonding) thermofisher.comcarleton.eduwikipedia.org. This is achieved by analyzing characteristic "binding energies" of electrons, which shift based on the element's chemical state carleton.eduwikipedia.org. XPS is invaluable for understanding surface chemistry, which can significantly influence a material's reactivity, adhesion, and electronic properties. For this compound, XPS can confirm the presence of carbon and sulfur atoms and reveal any changes in their chemical states due to surface modifications or interactions.

Advanced Chromatographic Analysis Coupled with Derivatization

Chromatographic techniques, particularly Gas Chromatography (GC), are essential for separating and analyzing volatile and semi-volatile organic compounds. However, for compounds with limited volatility or poor thermal stability, derivatization is often employed to enhance their suitability for GC analysis.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase mdpi.com. While effective for many volatile substances, compounds that are non-volatile, thermally labile, or possess polar functional groups that lead to strong interactions with the GC system may require chemical modification prior to analysis sigmaaldrich.comjfda-online.comresearchgate.net. This process, known as derivatization, converts the analyte into a more "GC-amenable" form, typically by increasing its volatility, improving its thermal stability, or enhancing its detectability sigmaaldrich.comjfda-online.comresearchgate.netnih.gov.

Several derivatization strategies are commonly employed, including:

Silylation: This involves reacting analytes with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with trimethylchlorosilane (TMCS) as a catalyst sigmaaldrich.com. Silylation introduces trimethylsilyl (B98337) (TMS) groups, which are non-polar and sterically bulky, effectively masking polar functional groups (like hydroxyl, carboxyl, or amine groups) and increasing volatility and thermal stability sigmaaldrich.comresearchgate.netnih.gov. The ease of derivatization for silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide sigmaaldrich.com.

Acylation: This involves reacting analytes with acylating agents (e.g., acyl chlorides, anhydrides) to form ester or amide derivatives, which can improve volatility and thermal stability researchgate.netnih.gov.

Alkylation: This strategy involves introducing alkyl groups, often methyl groups, to functional groups, which can also enhance volatility and thermal stability researchgate.netnih.gov.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, solvent) is critical and must be optimized for each specific analyte to ensure efficient conversion and reproducible results sigmaaldrich.comrsc.org. For this compound, if it or its derivatives exhibit lower volatility or thermal sensitivity, derivatization could be employed to facilitate its analysis by GC, improving peak shape and sensitivity.

Table 1: Common Derivatization Reagents and Their Applications in GC Analysis

| Derivatization Strategy | Common Reagents | Target Functional Groups | Primary Benefit for GC Analysis |

|---|---|---|---|

| Silylation | BSTFA, BSTFA/TMCS, MSTFA | -OH, -COOH, -NH, -SH | Increased volatility, improved thermal stability, reduced polarity |